molecular formula C18H16O2 B14062786 2,4-Pentadienoic acid, 5,5-diphenyl-, methyl ester CAS No. 101723-21-1

2,4-Pentadienoic acid, 5,5-diphenyl-, methyl ester

Katalognummer: B14062786
CAS-Nummer: 101723-21-1
Molekulargewicht: 264.3 g/mol
InChI-Schlüssel: RXSQYCYZFXKHKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Pentadienoic acid, 5,5-diphenyl-, methyl ester is an organic compound with the molecular formula C18H16O2 It is a derivative of pentadienoic acid, characterized by the presence of two phenyl groups attached to the fifth carbon atom and a methyl ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pentadienoic acid, 5,5-diphenyl-, methyl ester typically involves the esterification of 2,4-pentadienoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction can be represented as follows:

2,4-Pentadienoic acid+MethanolAcid catalyst2,4-Pentadienoic acid, 5,5-diphenyl-, methyl ester+Water\text{2,4-Pentadienoic acid} + \text{Methanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} 2,4-Pentadienoic acid+MethanolAcid catalyst​2,4-Pentadienoic acid, 5,5-diphenyl-, methyl ester+Water

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Pentadienoic acid, 5,5-diphenyl-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

2,4-Pentadienoic acid, 5,5-diphenyl-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,4-Pentadienoic acid, 5,5-diphenyl-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The phenyl groups may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2,4-pentadienoate: A similar ester with a simpler structure, lacking the phenyl groups.

    2,4-Pentadienoic acid, 5-(1,3-benzodioxol-5-yl)-, methyl ester: Another derivative with a benzodioxol group instead of phenyl groups.

Uniqueness

2,4-Pentadienoic acid, 5,5-diphenyl-, methyl ester is unique due to the presence of two phenyl groups, which impart distinct chemical properties and potential applications. The phenyl groups enhance the compound’s stability and reactivity, making it a valuable reagent in organic synthesis and research.

Eigenschaften

CAS-Nummer

101723-21-1

Molekularformel

C18H16O2

Molekulargewicht

264.3 g/mol

IUPAC-Name

methyl 5,5-diphenylpenta-2,4-dienoate

InChI

InChI=1S/C18H16O2/c1-20-18(19)14-8-13-17(15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-14H,1H3

InChI-Schlüssel

RXSQYCYZFXKHKU-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C=CC=C(C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.